Tak-441

Description

TAK-441 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

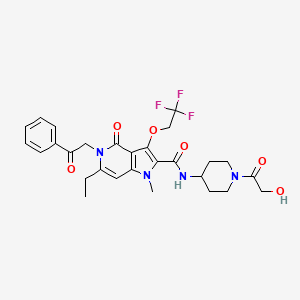

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXQMNNVICKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186231-83-3 | |

| Record name | TAK-441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186231833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3QT94KWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Smoothened Antagonist Activity of TAK-441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Smoothened (Smo) antagonist activity of TAK-441, an investigational small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction to TAK-441 and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and cellular proliferation.[1] Dysregulation of this pathway, often through mutations in key components, is implicated in the development of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[2][3] A central component of this pathway is the G-protein-coupled receptor, Smoothened (Smo).[4] In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity.[1] Upon ligand binding to Ptch, this inhibition is relieved, leading to the activation of Smo and subsequent downstream signaling through the Gli family of transcription factors, ultimately promoting cell proliferation and survival.[1][2]

TAK-441 is an orally bioavailable, small-molecule inhibitor that selectively binds to and inhibits the activity of Smo.[4][5] By targeting Smo, TAK-441 effectively suppresses the Hh signaling pathway, thereby inhibiting the growth of tumors where this pathway is aberrantly activated.[5] Preclinical studies have demonstrated its antitumor activity in various cancer models.[1]

Quantitative Analysis of TAK-441 Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of TAK-441.

Table 1: In Vitro Inhibitory Activity of TAK-441

| Target | Assay Type | Cell Line/System | IC50 Value | Reference |

| Gli1 Transcriptional Activity | Reporter Assay | - | 4.4 nmol/L | [1] |

| Wild-Type Smoothened | Reporter Assay | D473H-transfected cells | - | [2] |

| Vismodegib-Resistant Smoothened (D473H mutant) | Reporter Assay | D473H-transfected cells | 79 nM | [2] |

Table 2: In Vivo Efficacy of TAK-441 in a Human Pancreatic Tumor Xenograft Model (PAN-04)

| Parameter | Tissue | IC50 / IC90 Value | Reference |

| Gli1 mRNA Inhibition (IC50) | Tumor | 0.0457 µg/ml | [6] |

| Gli1 mRNA Inhibition (IC50) | Skin | 0.113 µg/ml | [6] |

| Tumor Growth Inhibition (IC90) | Tumor | 0.68 µg/ml | [6] |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the Hedgehog signaling pathway and the mechanism by which TAK-441 exerts its inhibitory effect.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Smoothened Antagonist Activity Assays

A suite of in vitro assays has been employed to characterize the Smoothened antagonist activity of TAK-441.[2]

a) [3H]-TAK-441 Membrane Binding Assay:

-

Objective: To determine the binding affinity of TAK-441 to the Smoothened receptor.

-

Methodology:

-

Prepare cell membranes from cells overexpressing the human Smoothened receptor.

-

Incubate the membranes with varying concentrations of radiolabeled [3H]-TAK-441 in a suitable binding buffer.

-

For competition binding assays, include a fixed concentration of [3H]-TAK-441 and varying concentrations of unlabeled TAK-441 or other competing ligands.

-

After incubation to reach equilibrium, separate the membrane-bound radioligand from the unbound ligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specific binding.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine binding parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki).

-

b) Affinity Selection-Mass Spectrometry (AS-MS) Detection Assay:

-

Objective: To identify and characterize the interaction between TAK-441 and the Smoothened receptor in a more complex biological matrix.

-

Methodology:

-

Immobilize TAK-441 onto a solid support (e.g., beads) to create an affinity matrix.

-

Incubate the affinity matrix with a cell lysate or membrane preparation containing the Smoothened receptor.

-

Wash the matrix to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the matrix.

-

Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). The presence of Smoothened in the eluate confirms a direct interaction with TAK-441.

-

c) BODIPY-Cyclopamine Whole Cell Assay:

-

Objective: To assess the ability of TAK-441 to displace a known fluorescently labeled Smoothened antagonist (BODIPY-cyclopamine) in living cells.

-

Methodology:

-

Culture cells that endogenously or exogenously express the Smoothened receptor.

-

Treat the cells with varying concentrations of TAK-441.

-

Add a fixed concentration of BODIPY-cyclopamine to the cells and incubate.

-

Wash the cells to remove unbound fluorescent ligand.

-

Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader.

-

A decrease in fluorescence intensity in the presence of TAK-441 indicates competitive binding to the Smoothened receptor.

-

In Vivo Pharmacodynamic Assessment

-

Objective: To evaluate the effect of TAK-441 on the Hedgehog signaling pathway in a living organism.

-

Methodology:

-

Utilize a relevant animal model, such as a tumor xenograft model where the Hedgehog pathway is active.

-

Administer TAK-441 to the animals at various dose levels and for a specified duration.

-

Collect tissue samples (e.g., tumor and skin biopsies) at different time points.

-

Isolate RNA from the tissue samples.

-

Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of Hedgehog target genes, such as Gli1.

-

A dose-dependent decrease in Gli1 mRNA levels indicates effective target engagement and pathway inhibition by TAK-441.[1]

-

Clinical Pharmacokinetics and Pharmacodynamics

A first-in-human, phase I dose-escalation trial of TAK-441 was conducted in patients with advanced solid tumors.[2] The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.

-

Pharmacokinetics: The study evaluated plasma concentrations of TAK-441 over time to determine its absorption, distribution, metabolism, and excretion profile.

-

Pharmacodynamics: Skin biopsies were obtained from patients to evaluate the suppression of the Hedgehog-regulated gene Gli1. Strong inhibition of Gli1 mRNA expression was observed in the skin at all dose levels, demonstrating effective target engagement in humans.[1]

Conclusion

TAK-441 is a potent and selective antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. It has demonstrated significant inhibitory activity in both in vitro and in vivo models, including activity against a clinically relevant resistant mutant. The data summarized in this guide highlight the potential of TAK-441 as a therapeutic agent for cancers driven by aberrant Hedgehog signaling. The detailed experimental protocols provide a foundation for further research and development in this area.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of TAK-441: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-441 is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. TAK-441 specifically targets Smoothened (SMO), a key transmembrane protein in the Hh cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of TAK-441, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction to TAK-441 and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cell differentiation and proliferation. Its aberrant activation is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which alleviates its inhibition of the G protein-coupled receptor, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell growth and survival.

TAK-441, a pyrrolo[3,2-c]pyridine-4-one derivative, is a potent and selective inhibitor of the Hh pathway that binds to SMO.[1] A significant characteristic of TAK-441 is its ability to inhibit vismodegib-resistant SMO mutants, such as the D473H mutation, highlighting its potential for use in patient populations that have developed resistance to other Hh pathway inhibitors.[1]

Synthesis of TAK-441

The chemical synthesis of TAK-441, with the systematic name (1R,5S)-1-(3,4-dimethoxyphenyl)-3-[(2S)-2-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoyl]-1,2,3,4,5,6-hexahydro-8H-azepino[3,2,1-hi]indol-8-one, is detailed in U.S. Patent Nos. 8,217,176 and 8,399,449. The following is a representative synthetic scheme based on the procedures outlined in these patents.

Experimental Protocol: Synthesis of TAK-441

This protocol is a summarized representation and should be supplemented with the detailed procedures in the referenced patents.

Step 1: Synthesis of the Pyrrolo[3,2-c]pyridine Core

The synthesis begins with the construction of the core pyrrolo[3,2-c]pyridin-4-one scaffold. This is typically achieved through a multi-step reaction sequence involving the condensation of a substituted aminopyridine with a suitable dicarbonyl compound or its equivalent, followed by cyclization and functional group manipulations to install the necessary substituents at the 1, 3, and 6 positions.

Step 2: N-Alkylation of the Pyrrolopyridine Core

The nitrogen at position 5 of the pyrrolo[3,2-c]pyridin-4-one core is alkylated with 2-chloro-1-phenylethanone in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Introduction of the Trifluoroethoxy Group

The hydroxyl group at the 3-position is converted to a trifluoroethoxy group by reaction with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a base like cesium carbonate.

Step 4: Amide Coupling

The carboxylic acid at the 2-position is coupled with 1-(hydroxyacetyl)piperidin-4-amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF.

Step 5: Final Product Isolation and Purification

The final compound, TAK-441, is isolated and purified using standard techniques such as column chromatography on silica gel followed by crystallization or precipitation to yield the desired product with high purity.

Mechanism of Action and In Vitro Potency

TAK-441 exerts its therapeutic effect by directly binding to the Smoothened (SMO) receptor, thereby inhibiting the downstream signaling cascade of the Hedgehog pathway. This inhibition prevents the activation of GLI transcription factors and the subsequent expression of target genes responsible for tumor growth and survival.

Quantitative In Vitro Data

The potency of TAK-441 has been evaluated in various in vitro assays, demonstrating its high affinity for SMO and its ability to inhibit Hh pathway signaling at nanomolar concentrations.

| Assay | Cell Line | Parameter | Value | Reference |

| Gli1 Transcriptional Activity | NIH3T3 cells with Gli-luciferase reporter | IC50 | 4.4 nM | --INVALID-LINK-- |

| Gli1 mRNA Expression | MRC5 human embryonic fibroblasts | IC50 | 1.9 nM | --INVALID-LINK-- |

| Cyclopamine Binding to hSmo | 293T cells overexpressing hSmo | IC50 | 8.6 nM | --INVALID-LINK-- |

| Reporter Activity in D473H-mutant cells | D473H-transfected cells | IC50 | 79 nM | [1] |

| Gli1 mRNA Inhibition in Tumor (in vivo) | PAN-04 xenograft model | IC50 | 0.0457 µg/mL | [2] |

| Gli1 mRNA Inhibition in Skin (in vivo) | PAN-04 xenograft model | IC50 | 0.113 µg/mL | [2] |

Experimental Protocols for Key Assays

[³H]-TAK-441 Membrane Binding Assay

This assay quantifies the direct binding of radiolabeled TAK-441 to membranes prepared from cells overexpressing the Smoothened receptor.

Protocol:

-

Membrane Preparation: Culture HEK293 cells stably overexpressing human SMO. Harvest the cells, and homogenize them in a hypotonic buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation and resuspend them in a suitable assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, [³H]-TAK-441 at a concentration near its Kd, and either buffer (for total binding) or a high concentration of unlabeled TAK-441 or another SMO inhibitor (for non-specific binding).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.

Affinity Selection-Mass Spectrometry (AS-MS)

AS-MS is a powerful technique to identify and characterize the binding of small molecules to a target protein from a complex mixture.

Protocol:

-

Target Immobilization: Immobilize purified, recombinant human SMO protein onto a solid support, such as magnetic beads or an affinity column.

-

Compound Incubation: Incubate the immobilized SMO with a library of test compounds, including TAK-441 as a positive control.

-

Washing: Thoroughly wash the solid support to remove non-specifically bound compounds.

-

Elution: Elute the bound compounds from the SMO protein, typically by denaturation of the protein with an organic solvent or a change in pH.

-

LC-MS/MS Analysis: Analyze the eluted compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the molecules that specifically bound to SMO.

BODIPY-Cyclopamine Whole Cell Binding Assay

This assay utilizes a fluorescently labeled derivative of cyclopamine, a known SMO antagonist, to visualize and quantify SMO binding in whole cells.

Protocol:

-

Cell Culture: Plate cells expressing SMO (e.g., transfected HEK293 cells) in a multi-well imaging plate.

-

Compound Treatment: Treat the cells with varying concentrations of TAK-441 or other test compounds for a specified period.

-

BODIPY-Cyclopamine Staining: Add BODIPY-cyclopamine to the wells and incubate to allow for binding to SMO.

-

Washing: Gently wash the cells to remove unbound fluorescent probe.

-

Imaging: Acquire fluorescent images of the cells using a high-content imaging system or a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence intensity per cell or per well to determine the extent of BODIPY-cyclopamine binding and its displacement by test compounds.

Pharmacokinetics and Clinical Evaluation

A Phase I, first-in-human, dose-escalation study of TAK-441 was conducted in patients with advanced solid tumors.[3][4][5]

Pharmacokinetic Parameters

| Parameter | Value | Condition |

| Median Tmax (Time to Maximum Concentration) | 2.0 - 4.0 hours | Single oral dose[5] |

| Mean Elimination Half-life (t½) | 13.5 - 22.6 hours | Single oral dose[5] |

Systemic exposure to TAK-441, as measured by the area under the plasma concentration-time curve (AUC), was found to be linear across the dose range from 50 mg to 1600 mg.[5]

Safety and Tolerability

TAK-441 was generally well-tolerated up to the maximum feasible dose of 1600 mg/day.[5] The most common treatment-emergent adverse events were dysgeusia, fatigue, nausea, and muscle spasms. Dose-limiting toxicities included muscle spasms and fatigue.[5]

Clinical Activity

Preliminary antitumor activity was observed, with one patient with basal cell carcinoma achieving a partial response and seven patients with various solid tumors having stable disease.[5] Strong inhibition of the Hedgehog-regulated gene Gli1 was observed in skin biopsies at all dose levels.[5]

Visualizations

Hedgehog Signaling Pathway and TAK-441 Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of TAK-441 on Smoothened (SMO).

Experimental Workflow for Assessing TAK-441 Activity

Caption: A generalized workflow for the discovery and development of TAK-441.

Conclusion

TAK-441 is a promising investigational drug that potently and selectively inhibits the Hedgehog signaling pathway by targeting the Smoothened receptor. Its demonstrated activity against clinically relevant resistance mutations and its favorable pharmacokinetic profile underscore its potential as a valuable therapeutic agent in oncology. The detailed synthetic route, comprehensive in vitro and in vivo data, and established experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of TAK-441 and to design next-generation Hedgehog pathway inhibitors.

References

- 1. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor TAK-441 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAK-441: A Potent Inhibitor of the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-441 is an investigational, orally bioavailable small-molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention.[1][2] TAK-441 has demonstrated potent and selective inhibition of Hh signaling, leading to antitumor activity in preclinical models and has been evaluated in a Phase I clinical trial for advanced solid tumors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of the key experimental data and methodologies related to TAK-441.

Chemical Structure and Physicochemical Properties

TAK-441, a pyrrolopyridine derivative, possesses a complex molecular architecture that contributes to its high-affinity binding to the Smoothened receptor.[2][3]

Table 1: Chemical and Physicochemical Properties of TAK-441

| Property | Value | Reference(s) |

| IUPAC Name | 6-ethyl-N-[1-(hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide | [2][3] |

| Chemical Formula | C₂₈H₃₁F₃N₄O₆ | [3][4] |

| Molecular Weight | 576.56 g/mol | [3][4] |

| CAS Number | 1186231-83-3 | [3][4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO. Very low water solubility. | |

| InChI Key | ZADWXQMNNVICKB-UHFFFAOYSA-N | [3] |

| SMILES Code | O=C(C(N1C)=C(OCC(F)(F)F)C2=C1C=C(CC)N(CC(C3=CC=CC=C3)=O)C2=O)NC4CCN(C(CO)=O)CC4 | [4] |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[2] Its aberrant reactivation can drive the proliferation and survival of cancer cells.[2] TAK-441 exerts its therapeutic effect by targeting and inhibiting the Smoothened (Smo) receptor, a central transducer of the Hh signal.[1][2]

The Canonical Hedgehog Signaling Pathway

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (Ptch) inhibits the activity of Smo.[2] This suppression of Smo prevents the activation of the downstream GLI family of transcription factors (GLI1, GLI2, GLI3).[5] Consequently, GLI proteins are targeted for proteasomal degradation, and Hh target gene expression is silenced.

When a Hedgehog ligand binds to Ptch, the inhibition of Smo is relieved.[2] Activated Smo then translocates to the primary cilium and initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors.[5] In the nucleus, GLI proteins induce the expression of genes involved in cell proliferation, survival, and differentiation.[5]

TAK-441's Role as a Smoothened Antagonist

TAK-441 is a potent and selective antagonist of the Smoothened receptor.[2][6] By binding to Smo, TAK-441 prevents its activation, even in the presence of Hedgehog ligands.[2] This blockade of Smo activity effectively shuts down the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of tumor growth.[1][6]

Preclinical and Clinical Data

In Vitro Potency

TAK-441 has demonstrated potent inhibition of the Hedgehog signaling pathway in preclinical studies.

Table 2: In Vitro Activity of TAK-441

| Parameter | Value | Cell Line/System | Reference(s) |

| IC₅₀ of Gli1 Transcriptional Activity | 4.4 nmol/L | Preclinical studies | [1] |

| IC₅₀ in D473H-transfected cells | 79 nM | D473H-transfected cells | [7] |

Of note, TAK-441 retains potent activity against the D473H Smoothened mutant, a mutation that confers resistance to other Smo inhibitors like vismodegib.[7]

Pharmacokinetics

A Phase I dose-escalation trial in patients with advanced solid tumors provided key pharmacokinetic data for TAK-441.[1][8]

Table 3: Pharmacokinetic Parameters of TAK-441 in Humans (Single Dose)

| Parameter | Value | Dose Range | Reference(s) |

| Tₘₐₓ (Median) | 2.0 - 4.0 hours | 50 - 1600 mg | [8][9] |

| Mean Elimination Half-life (t₁/₂) | 13.5 - 22.6 hours | 50 - 1600 mg | [9] |

| Systemic Exposure (AUC) | Linear across the dose range | 50 - 1600 mg | [9] |

Pharmacodynamics and Clinical Activity

The pharmacodynamic effect of TAK-441 was assessed by measuring the inhibition of GLI1 mRNA expression in skin biopsies.[1]

Table 4: Pharmacodynamic and Clinical Activity of TAK-441

| Parameter | Finding | Patient Population | Reference(s) |

| Gli1 mRNA Expression in Skin | Strongly inhibited at all dose levels | Advanced solid tumors | [1] |

| Best Clinical Response | Partial response in a patient with basal cell carcinoma (BCC) and stable disease in seven patients with various solid tumors. | Advanced solid tumors | [9] |

Key Experimental Protocols

Detailed, step-by-step protocols for the experiments involving TAK-441 are often proprietary. However, based on the published literature and standard laboratory practices, the following sections outline the likely methodologies employed.

Quantification of TAK-441 in Plasma by HPLC-MS/MS

A validated high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) method was used to measure TAK-441 concentrations in plasma.[1]

Principle: This method separates TAK-441 from other plasma components using HPLC, followed by sensitive and specific detection using tandem mass spectrometry.

General Protocol:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol) to remove larger proteins. An internal standard (a molecule with similar chemical properties to TAK-441) is added to each sample for accurate quantification. The supernatant is then collected for analysis.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase gradient, consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid), is used to elute TAK-441 and the internal standard.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both TAK-441 and the internal standard are monitored for highly selective and sensitive quantification.

-

Data Analysis: A calibration curve is generated using known concentrations of TAK-441. The concentration of TAK-441 in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Multicenter, Open-Label, Dose-Escalation, Phase 1 Study of TAK 441, an Oral Hedgehog Signaling Pathway Inhibitor, in Adult Patients with Advanced Nonhematologic Malignancies | Dana-Farber Cancer Institute [dana-farber.org]

- 5. GLI1 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GLI1 Immunohistochemistry Distinguishes Mesenchymal Neoplasms With GLI1 Alterations From Morphologic Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. dojindo.com [dojindo.com]

Preclinical In Vitro Profile of Tak-441: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies of Tak-441, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. Tak-441 targets the Smoothened (Smo) receptor, a key transducer of Hh signaling, which plays a critical role in embryonic development and tumorigenesis.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Smoothened Antagonism

Tak-441 is an orally bioavailable small molecule that acts as an antagonist of the Smoothened (Smo) receptor.[3][4] In the canonical Hedgehog signaling pathway, the binding of Hh ligands to the Patched (Ptch) receptor alleviates its inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation of the Gli family of transcription factors, which regulate the expression of genes involved in cell proliferation and differentiation.[5][6] Tak-441 selectively binds to Smo, preventing its activation and thereby suppressing the downstream signaling cascade.[3][4]

Quantitative Analysis of In Vitro Activity

The in vitro potency of Tak-441 has been characterized through various assays, primarily focusing on its ability to inhibit Gli1, a direct transcriptional target and reliable indicator of Hh pathway activity.

| Assay Type | Cell Line/System | Target | IC50 Value | Reference |

| Gli1 Transcriptional Activity | - | Gli1 Transcription | 4.4 nM | [5] |

| Gli-luciferase Reporter Activity | NIH/3T3/Gli-luc cells | Gli-mediated Luciferase Expression | 4.4 nM | |

| Gli1 mRNA Expression Inhibition | Human embryonic fibroblast MRC-5 cells | Gli1 mRNA | 1.9 nM | |

| Smoothened Receptor Binding | HEK-293 cells expressing human Smo | Cyclopamine Binding Competition | 8.6 nM | |

| Reporter Activity in D473H-mutant cells | D473H-transfected cells | Reporter Gene Expression | 79 nM | [7] |

Note: The D473H mutation in Smo is a known resistance mechanism to other Smo inhibitors like vismodegib. Tak-441's ability to inhibit this mutant suggests its potential to overcome certain forms of clinical resistance.[7]

Selectivity Profile

Tak-441 demonstrates high specificity for the Hedgehog pathway. When assayed against a panel of 126 enzymes and transporters at a concentration of 10 µmol/L, it showed greater than 50% inhibition of only the human phosphodiesterase type 4 (PDE4) and the human dopamine transporter.[5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Gli1 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Gli proteins, the final effectors of the Hedgehog pathway.

Objective: To measure the inhibitory effect of Tak-441 on Gli-mediated gene transcription.

General Protocol:

-

Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter construct (and often a constitutively expressed Renilla luciferase for normalization) are cultured to near confluency.

-

Assay Setup: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with varying concentrations of Tak-441 or a vehicle control.

-

Pathway Activation: The Hedgehog pathway is activated, typically by the addition of a Smo agonist like SAG or by using cell lines with a constitutively active pathway (e.g., Ptch1-/-).

-

Incubation: The plates are incubated for a period sufficient to allow for luciferase expression (e.g., 24-48 hours).

-

Lysis and Luminescence Reading: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of Gli transcriptional activity, is measured using a luminometer. Firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

Smoothened Receptor Binding Assay ([3H]-TAK-441)

This assay directly measures the binding of Tak-441 to its molecular target, the Smoothened receptor.

Objective: To determine the binding affinity of Tak-441 for the Smo receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human Smoothened receptor (e.g., HEK-293 cells).

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Binding Reaction: A fixed concentration of radiolabeled [3H]-Tak-441 is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled Tak-441 (for competition binding) or a buffer control.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding. The data is then analyzed to determine the binding affinity (Ki or IC50).

Affinity Selection-Mass Spectrometry (AS-MS) Assay

AS-MS is a powerful technique for identifying and characterizing interactions between a target protein and small molecules from a complex mixture.

Objective: To confirm the direct binding of Tak-441 to the Smoothened protein.

General Protocol:

-

Target Immobilization (optional): The Smoothened protein may be immobilized on a solid support.

-

Incubation: A solution containing the Smoothened protein is incubated with a library of compounds, including Tak-441.

-

Separation: The protein-ligand complexes are separated from the unbound small molecules. This can be achieved by methods such as size-exclusion chromatography or ultrafiltration.

-

Dissociation: The bound ligands are dissociated from the protein.

-

Mass Spectrometry Analysis: The dissociated ligands are analyzed by mass spectrometry to identify the molecules that were bound to the Smoothened protein.

Bodipy-Cyclopamine Whole Cell Assay

This is a fluorescence-based assay that visualizes the binding of ligands to the Smoothened receptor in intact cells.

Objective: To assess the ability of Tak-441 to compete with a known fluorescently labeled Smo ligand (Bodipy-cyclopamine) for binding to the receptor in a cellular context.

General Protocol:

-

Cell Culture: Cells expressing the Smoothened receptor are cultured on a suitable imaging plate.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of Tak-441 or a vehicle control.

-

Fluorescent Ligand Addition: A fixed concentration of Bodipy-cyclopamine is added to the cells.

-

Incubation: The cells are incubated to allow for competitive binding to occur.

-

Imaging: The cells are washed to remove unbound fluorescent ligand, and the fluorescence intensity associated with the cells is visualized and quantified using fluorescence microscopy or a high-content imaging system. A decrease in fluorescence intensity in the presence of Tak-441 indicates competitive binding.

Signaling Pathway

The Hedgehog signaling pathway is a complex cascade of protein interactions. Tak-441 intervenes at the level of Smoothened.

// Edges representing the activated pathway edge [color="#34A853", style=bold]; Hh_Ligand -> Ptch; Ptch -> Smo [style=invis]; // To prevent direct inhibition arrow when Hh is present Smo -> Sufu; Sufu -> Gli [style=invis]; Gli -> Gli_A; Gli_A -> Target_Genes;

// TAK-441 action TAK441 -> Smo [label="inhibits", dir=T, style=bold, color="#EA4335"]; } .dot The Hedgehog Signaling Pathway and the inhibitory action of Tak-441.

References

- 1. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.stanford.edu [web.stanford.edu]

- 4. Biochemical Assays to Directly Assess Smoothened Activation by a Conformationally Sensitive Nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing the affinity selection mass spectrometry workflow for efficient identification and ranking of potent USP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

In Vivo Animal Model Data for the Hedgehog Signaling Inhibitor TAK-441: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo animal model data for TAK-441, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. TAK-441 targets the Smoothened (Smo) receptor, a key component of this pathway, which is aberrantly activated in various cancers. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the relevant biological pathways and workflows.

Core Data Summary

The following tables present a consolidated view of the in vivo efficacy and pharmacodynamic data for TAK-441 in various animal models.

Table 1: In Vivo Efficacy of TAK-441 in Tumor Xenograft and Allograft Models

| Animal Model | Tumor Type | Treatment Regimen | Key Efficacy Readout | Result | Citation |

| Mice with Human Pancreatic Tumor (PAN-04) Xenografts | Pancreatic Cancer | Not specified | Tumor Growth Inhibition | IC90: 0.68 µg/ml | [1] |

| Ptc1+/-p53-/- Mice with Medulloblastoma Allografts | Medulloblastoma | 1 and 25 mg/kg, oral, once daily for 14 days | Antitumor Activity | Strong, dose-dependent antitumor activity | [2] |

| Mice with LNCaP Xenografts | Castration-Resistant Prostate Cancer | Not specified | Progression to Castration-Resistance | Significantly delayed | [3] |

Table 2: In Vivo Pharmacodynamics of TAK-441

| Animal Model | Tissue | Biomarker | Key Pharmacodynamic Readout | Result | Citation |

| Mice with Human Pancreatic Tumor (PAN-04) Xenografts | Tumor | Gli1 mRNA | Inhibition of Expression | IC50: 0.0457 µg/ml | [1] |

| Mice with Human Pancreatic Tumor (PAN-04) Xenografts | Skin | Gli1 mRNA | Inhibition of Expression | IC50: 0.113 µg/ml | [1] |

Table 3: In Vivo Pharmacokinetics of TAK-441

| Animal Species | Dosing Route | Dose | Key Pharmacokinetic Observation | Citation |

| Rats | Intravenous | 1 mg/kg | Sufficient exposure | [2] |

| Rats | Oral | 10 mg/kg | Sufficient exposure | [2] |

| Dogs | Intravenous | 1 mg/kg | Sufficient exposure | [2] |

| Dogs | Oral | 10 mg/kg | Sufficient exposure | [2] |

Signaling Pathway and Mechanism of Action

TAK-441 functions by inhibiting the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that can be hijacked by cancer cells. The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the G-protein-coupled receptor, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then drive the expression of genes involved in cell proliferation, survival, and differentiation. TAK-441 is a small molecule inhibitor that directly binds to and antagonizes SMO, thereby blocking the downstream signaling cascade, even in cases of aberrant pathway activation.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo animal model experiments cited in this guide.

Pancreatic Cancer Xenograft Model

-

Animal Model: Mice (strain not specified in the available literature).

-

Tumor Cell Line: Human pancreatic tumor cell line PAN-04.

-

Tumor Implantation: Details of the tumor implantation procedure, including the number of cells injected and the site of injection, are not available in the reviewed literature.

-

Treatment: The specific dosing regimen for the efficacy studies that determined the IC90 for tumor growth inhibition was not detailed in the available abstract.

-

Efficacy and Pharmacodynamic Assessment: Tumor growth was monitored, and both tumor and skin biopsies were collected for the analysis of Gli1 mRNA expression levels. The relationship between TAK-441 plasma concentrations and Gli1 mRNA inhibition, as well as tumor growth inhibition, was modeled to determine IC50 and IC90 values.[1]

Medulloblastoma Allograft Model

-

Animal Model: Ptc1+/-p53-/- mice.

-

Tumor Model: Medulloblastoma allografts.

-

Treatment: TAK-441 was administered orally at doses of 1 and 25 mg/kg, once daily for 14 consecutive days.

-

Efficacy Assessment: Antitumor activity was evaluated, likely through the measurement of tumor volume over the course of the study. The treatment demonstrated strong, dose-dependent antitumor effects.[2]

Castration-Resistant Prostate Cancer Xenograft Model

-

Animal Model: Mice (strain not specified).

-

Tumor Cell Line: LNCaP human prostate cancer cells.

-

Study Design: The study aimed to evaluate if TAK-441 could delay the progression to castration-resistant prostate cancer.

-

Treatment: The specific treatment regimen was not detailed in the available abstract.

-

Efficacy Assessment: The primary endpoint was the time to progression to castration-resistance. Treatment with TAK-441 was found to significantly delay this progression.[3]

Pharmacokinetic Studies in Rats and Dogs

-

Animal Models: Rats and dogs.

-

Dosing:

-

Intravenous administration: 1 mg/kg.

-

Oral administration: 10 mg/kg.

-

-

Sample Collection and Analysis: Details on the blood sampling time points and the analytical methods used to determine plasma concentrations of TAK-441 were not available in the reviewed literature.

-

Outcome: The studies demonstrated that TAK-441 achieved sufficient exposure following both intravenous and oral administration in both species.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a xenograft efficacy study, based on the methodologies described in the preclinical evaluation of TAK-441.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel non-AR therapeutic targets in castrate resistant prostate cancer - Toren - Translational Andrology and Urology [tau.amegroups.org]

- 4. Recent Advances in the Clinical Targeting of Hedgehog/GLI Signaling in Cancer [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Pharmacokinetics and Pharmacodynamics of TAK-441: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-441 is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway plays a crucial role in embryonic development and its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][3] By inhibiting Smo, TAK-441 effectively suppresses the Hh signaling cascade, leading to the downstream inhibition of Gli1 transcriptional activity and subsequent anti-tumor effects.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of TAK-441, based on available preclinical and clinical data, to support further research and development of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of TAK-441 is the inhibition of the Hedgehog signaling pathway through its direct interaction with the Smoothened receptor.

Mechanism of Action

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits the activity of the G-protein coupled receptor, Smoothened (Smo). Upon ligand binding to PTCH1, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

TAK-441 is a high-affinity inhibitor of Smo.[1] It binds to the Smoothened receptor, preventing its activation and thereby blocking the entire downstream signaling cascade. This ultimately results in the suppression of GLI1-mediated gene transcription.

Figure 1: Hedgehog Signaling Pathway and TAK-441's Mechanism of Action.

In Vitro and In Vivo Activity

Preclinical studies have demonstrated the potent inhibitory activity of TAK-441. In a Gli1 transcriptional activity assay, TAK-441 exhibited a 50% inhibitory concentration (IC50) of 4.4 nmol/L. Furthermore, in a xenograft model using human pancreatic tumors (PAN-04) in mice, TAK-441 demonstrated significant inhibition of Gli1 mRNA expression in both the tumor and skin.

| Parameter | Tissue | Value |

| IC50 for Gli1 mRNA inhibition | Tumor | 0.0457 µg/mL |

| Skin | 0.113 µg/mL | |

| Table 1: In Vivo Pharmacodynamic Activity of TAK-441 in a Mouse Xenograft Model.[1] |

A study also evaluated the binding of TAK-441 to the Smoothened receptor using three different assays: a [3H]-TAK-441 membrane binding assay, an affinity selection-MS detection assay, and a bodipy-cyclopamine whole-cell assay. While specific Ki values were not reported, the study concluded that TAK-441 has a high binding affinity for the Smoothened receptor.

Pharmacokinetics

The pharmacokinetic profile of TAK-441 has been evaluated in both preclinical species and in a Phase I clinical trial in patients with advanced solid tumors.

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for TAK-441 in preclinical species such as rats and dogs are not publicly available.

Clinical Pharmacokinetics

A Phase I, open-label, dose-escalation study (NCT01204073) evaluated the safety, tolerability, and pharmacokinetics of TAK-441 in 34 patients with advanced nonhematologic malignancies. The drug was administered orally at doses of 50, 100, 200, 400, 800, and 1,600 mg once daily.

Oral absorption of TAK-441 was relatively rapid, with a median time to maximum plasma concentration (Tmax) ranging from 2.0 to 4.0 hours after a single dose. The mean elimination half-life (t1/2) was between 13.5 and 22.6 hours. Systemic exposure to TAK-441, as measured by the area under the plasma concentration-time curve (AUC), was found to be linear across the dose range.

Single-Dose Pharmacokinetic Parameters (Day 1)

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC0-inf (µg·h/mL) |

| 50 | 0.23 ± 0.08 | 4.0 (2.0 - 8.0) | 4.5 ± 1.2 |

| 100 | 0.52 ± 0.19 | 4.0 (2.0 - 8.0) | 10.3 ± 3.5 |

| 200 | 0.83 ± 0.31 | 3.5 (2.0 - 8.0) | 18.2 ± 6.9 |

| 400 | 1.6 ± 0.6 | 4.0 (2.0 - 8.0) | 36.8 ± 14.2 |

| 800 | 2.9 ± 1.1 | 4.0 (4.0 - 8.0) | 71.5 ± 25.0 |

| 1600 | 5.2 ± 1.8 | 4.0 (2.0 - 8.0) | 131.0 ± 45.0 |

| Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. |

Multiple-Dose Pharmacokinetic Parameters (Day 22)

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) |

| 50 | 0.31 ± 0.09 | 4.0 (4.0 - 8.0) | 4.8 ± 1.3 |

| 100 | 0.69 ± 0.23 | 4.0 (2.0 - 8.0) | 11.2 ± 3.8 |

| 200 | 1.1 ± 0.4 | 4.0 (2.0 - 8.0) | 18.0 ± 6.8 |

| 400 | 2.2 ± 0.8 | 4.0 (2.0 - 8.0) | 38.5 ± 14.1 |

| 800 | 3.8 ± 1.3 | 4.0 (4.0 - 8.0) | 68.9 ± 23.4 |

| 1600 | 6.8 ± 2.3 | 4.0 (2.0 - 8.0) | 123.0 ± 42.0 |

| Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. |

Tables 2 & 3: Summary of Pharmacokinetic Parameters of TAK-441 in Patients with Advanced Solid Tumors.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are not publicly available. The following sections provide generalized methodologies based on the information provided in the publications and standard laboratory practices.

Quantification of TAK-441 in Plasma by LC-MS/MS

A validated high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS-MS) method was used to measure the concentration of TAK-441 in plasma samples.

Figure 2: General Workflow for LC-MS/MS Quantification of TAK-441 in Plasma.

Protocol Outline:

-

Sample Preparation: Plasma samples are thawed and an internal standard is added. Proteins are precipitated by the addition of a solvent like acetonitrile or methanol.

-

Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate TAK-441 from other plasma components. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid) is typically used.

-

Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. TAK-441 is ionized (e.g., by electrospray ionization) and specific parent-product ion transitions are monitored for quantification.

-

Quantification: A calibration curve is generated using standards of known TAK-441 concentrations to determine the concentration in the unknown samples.

Gli1 mRNA Expression Analysis in Skin Biopsies

The pharmacodynamic effect of TAK-441 was assessed by measuring the expression of Gli1 mRNA in skin biopsies using quantitative real-time polymerase chain reaction (qRT-PCR).

Figure 3: Workflow for Gli1 mRNA Expression Analysis.

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from skin biopsy samples using a commercially available kit. The quality and quantity of the extracted RNA are assessed.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

Quantitative PCR: The cDNA is then used as a template for qPCR with primers specific for Gli1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: The relative expression of Gli1 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the Gli1 expression to the housekeeping gene and comparing the treated samples to untreated controls.

[3H]-TAK-441 Membrane Binding Assay

A radioligand binding assay using tritiated TAK-441 ([3H]-TAK-441) was employed to determine the binding affinity of the compound to the Smoothened receptor.

Figure 4: General Workflow for a Radioligand Binding Assay.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the Smoothened receptor are prepared from a suitable cell line.

-

Binding Reaction: The membranes are incubated with a fixed concentration of [3H]-TAK-441 in the presence of increasing concentrations of unlabeled TAK-441 (for homologous competition) or other test compounds.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification of Bound Ligand: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and subtracted from the total binding to obtain specific binding. The data are then analyzed using non-linear regression to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Conclusion

TAK-441 is a potent, orally bioavailable inhibitor of the Hedgehog signaling pathway with a predictable pharmacokinetic profile. It effectively suppresses the pathway's activity by targeting the Smoothened receptor, leading to the inhibition of Gli1-mediated transcription. The clinical data from the Phase I study demonstrate that TAK-441 is generally well-tolerated and exhibits linear pharmacokinetics. The pharmacodynamic data from both preclinical and clinical studies confirm its mechanism of action. This comprehensive guide provides a foundation for further investigation into the therapeutic potential of TAK-441 in cancers with aberrant Hedgehog pathway activation. Further studies are warranted to fully elucidate its efficacy and safety profile in relevant patient populations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor TAK-441 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of TAK-441 on Gli1 mRNA Expression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the pharmacological effects of TAK-441, a potent and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, with a specific focus on its impact on the downstream target, Glioma-associated oncogene homolog 1 (Gli1) mRNA expression. TAK-441 targets Smoothened (Smo), a key transmembrane protein in the Hh pathway, leading to the suppression of Gli1, a primary transcriptional activator and a reliable biomarker of pathway activity.[1][2] This whitepaper consolidates preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological and procedural frameworks to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to TAK-441 and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular proliferation and differentiation during embryonic development and is largely quiescent in adult tissues.[2][3] Aberrant reactivation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[4][5][6] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (Smo), a G-protein coupled receptor-like protein.[2][7] The activation of Smo leads to a signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[3] Gli1 functions primarily as a transcriptional activator of Hh target genes, including GLI1 itself, creating a positive feedback loop.[7]

TAK-441 is an orally bioavailable, small-molecule inhibitor that selectively binds to and inhibits the activity of Smo.[1] This action prevents the downstream activation of Gli transcription factors, thereby suppressing the expression of Hh target genes and inhibiting the growth of tumors dependent on this pathway.[1]

Quantitative Data on the Effect of TAK-441 on Gli1 Expression

The inhibitory effect of TAK-441 on Gli1 expression has been quantified in both preclinical and clinical settings.

Preclinical Data

In preclinical studies, TAK-441 has demonstrated potent inhibition of Gli1 transcriptional activity and mRNA expression.

| Parameter | Value | Model System | Reference |

| IC50 for Gli1 Transcriptional Activity | 4.4 nmol/L | In vitro reporter assay | [1] |

| IC50 for Gli1 mRNA Inhibition (Tumor) | 0.0457 µg/ml | Human pancreatic tumor (PAN-04) xenograft in mice | [5] |

| IC50 for Gli1 mRNA Inhibition (Skin) | 0.113 µg/ml | Skin tissue from mice with human pancreatic tumor xenografts | [5] |

| IC50 in Vismodegib-Resistant Mutant | 79 nM | D473H-transfected cells | [6] |

Clinical Data

A first-in-human, Phase I dose-escalation trial (NCT01204073) in patients with advanced solid tumors evaluated the pharmacodynamic effects of TAK-441 by measuring Gli1 mRNA expression in skin biopsies.[1][4]

| Dose Level (mg/day) | Number of Patients | Mean % Inhibition of Gli1 mRNA (Day 22 vs. Baseline) | Reference |

| 50 | (Not specified) | Strong Inhibition | [1][4] |

| 100 | (Not specified) | Strong Inhibition | [1][4] |

| 200 | (Not specified) | Strong Inhibition | [1][4] |

| 400 | (Not specified) | Strong Inhibition | [1][4] |

| 800 | (Not specified) | Strong Inhibition | [1][4] |

| 1600 | (Not specified) | Strong Inhibition | [1][4] |

*The publication notes "strong inhibition of Gli1 mRNA expression in skin at all dose levels" but does not provide specific quantitative percentages for each cohort.[1][4]

Experimental Protocols

Measurement of Gli1 mRNA Expression in Human Skin Biopsies (Phase I Clinical Trial)

This protocol outlines the methodology used to assess the pharmacodynamic effect of TAK-441 on Gli1 mRNA expression in the clinical trial NCT01204073.[1]

Objective: To quantify the change in Gli1 mRNA expression in skin tissue from baseline to post-treatment.

Methodology: Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)

Procedure:

-

Sample Collection: Skin punch biopsies were obtained from patients at baseline (before treatment) and on day 22 of the first treatment cycle.[1]

-

RNA Extraction: Total RNA was extracted from the skin biopsy samples using standard laboratory procedures.

-

Reverse Transcription: cDNA was synthesized from the extracted RNA.

-

Quantitative PCR:

-

The expression of GLI1 mRNA was quantified using a specific TaqMan Gene Expression Assay (Applied Biosystems, Assay ID: Hs01110776_g1).[1]

-

The PCR reactions were performed on a real-time PCR system.

-

Control Genes: To normalize the GLI1 expression data, the following control (housekeeping) genes were used: Beta-2-microglobulin (B2M), RNA polymerase II subunit A (POLR2A), and ribosomal protein lateral stalk subunit P0 (RPLP0).[1] These genes were selected to cover a range of expression levels in normal skin.[1]

-

-

Data Analysis:

-

GLI1 expression was normalized to the geometric mean of the control gene expression.

-

The percentage of inhibition of GLI1 expression was calculated by comparing the normalized expression on day 22 with the baseline expression for each patient.[1]

-

Visualizations

Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes.

Caption: Canonical Hedgehog signaling pathway and the mechanism of action of TAK-441.

Caption: Experimental workflow for measuring Gli1 mRNA expression in skin biopsies.

Discussion

The available data robustly demonstrate that TAK-441 is a potent inhibitor of the Hedgehog signaling pathway, as evidenced by its significant effect on Gli1 mRNA expression. Preclinical data establish a clear dose-response relationship with low nanomolar to microgram per milliliter IC50 values.[1][5] The Phase I clinical trial corroborates these findings in a clinical setting, showing strong target engagement across a wide range of oral doses (50 mg to 1600 mg daily).[1][4] The consistent and marked reduction in Gli1 mRNA in skin biopsies serves as a critical pharmacodynamic biomarker, confirming that TAK-441 effectively modulates the Hh pathway in human subjects. This suppression of a key downstream effector provides a strong rationale for the observed antitumor activity in Hh-dependent malignancies like basal cell carcinoma.[1]

Conclusion

TAK-441 effectively and potently suppresses Gli1 mRNA expression, a key indicator of Hedgehog pathway activity. This inhibitory action, observed in both preclinical models and human clinical trials, underscores the drug's mechanism of action as a Smoothened antagonist. For researchers and drug development professionals, the data presented herein provide a comprehensive technical foundation for understanding the pharmacodynamics of TAK-441 and support the utility of Gli1 mRNA expression as a reliable biomarker for assessing the biological activity of Hedgehog pathway inhibitors.

References

Cellular Targets of TAK-441: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-441 is a potent, orally bioavailable, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, which has been investigated for its therapeutic potential in oncology.[1][2] The Hedgehog pathway is a critical regulator of cellular growth and differentiation during embryonic development.[3][4] Its aberrant reactivation in adults is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a compelling target for anticancer therapy.[2][5] TAK-441 functions by selectively targeting a key component of this pathway, thereby suppressing the downstream signaling events that drive tumor proliferation.[3][4] This document provides a comprehensive technical overview of the cellular targets of TAK-441, its mechanism of action, quantitative potency, and the key experimental methodologies used for its characterization.

Primary Cellular Target: Smoothened (Smo)

The primary and direct cellular target of TAK-441 is the Smoothened (Smo) receptor.[6] Smo is a G-protein coupled receptor (GPCR) that functions as the central transducer of the Hedgehog signal across the cell membrane.[3][4]

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched-1 (Ptch1) tonically inhibits Smo activity.[4][7] Upon binding of an Hh ligand to Ptch1, this inhibition is relieved, allowing Smo to become active. Activated Smo then initiates a downstream signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors (Gli1, Gli2, Gli3).[1][7] These transcription factors translocate to the nucleus and induce the expression of Hh target genes responsible for cell proliferation, survival, and differentiation.[1]

TAK-441 is a pyrrolopyridine derivative that acts as a potent Smo antagonist.[3][8] It selectively binds to the Smo receptor, preventing its activation and thereby blocking the entire downstream signaling pathway.[3][4] This inhibition occurs regardless of whether the pathway is activated by ligand binding (paracrine or autocrine signaling) or by inactivating mutations in the Ptch1 gene.[2][7]

The Hedgehog Signaling Pathway and TAK-441 Inhibition

The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of TAK-441 on the Smoothened receptor.

Quantitative Analysis of TAK-441 Potency

The inhibitory activity of TAK-441 has been quantified through various in vitro and in vivo assays. The data consistently demonstrate its high potency in blocking Hedgehog pathway signaling.

Table 1: In Vitro Potency of TAK-441

| Assay Description | Cell Line / System | Endpoint | IC₅₀ Value | Reference |

| GLI-Luciferase Reporter Activity | NIH/3T3/Gli-luc | Inhibition of Gli Transcriptional Activity | 4.4 nM | [2][6][9][10] |

| Gli1 mRNA Expression | Human Embryonic Fibroblast (MRC-5) | Inhibition of Gli1 mRNA | 1.9 nM | [10] |

| Smoothened Receptor Binding | HEK-293 (expressing human Smo) | Suppression of Cyclopamine Binding | 8.6 nM | [10] |

Table 2: In Vivo Pharmacodynamic Effects of TAK-441

| Model System | Tissue | Endpoint | IC₅₀ / IC₉₀ Value | Reference |

| Xenografted Tumor Model Mice | Tumor | Inhibition of Gli1 mRNA | 0.0457 µg/mL | [1][9] |

| Xenografted Tumor Model Mice | Skin | Inhibition of Gli1 mRNA | 0.113 µg/mL | [1][9] |

| Xenografted Tumor Model Mice | Tumor | Tumor Growth Inhibition | IC₉₀: 0.68 µg/mL | [1] |

Activity Against Drug-Resistant Mutants

A significant feature of TAK-441 is its ability to inhibit Smo mutants that confer resistance to other Hedgehog pathway inhibitors, such as Vismodegib. The most well-characterized of these is the D473H mutation in the Smo receptor.[8]

Table 3: Comparative Activity of TAK-441 against Wild-Type and D473H Mutant Smoothened

| Compound | Cell Line | Smo Status | Reporter Activity IC₅₀ | Reference |

| TAK-441 | D473H-transfected cells | D473H Mutant | 79 nM | [6][8] |

| Vismodegib | D473H-transfected cells | D473H Mutant | 7100 nM | [8] |

| TAK-441 | - | Wild-Type | Binding affinity is nearly equal to D473H mutant | [6][8] |

These findings suggest that TAK-441 maintains potent activity against clinically relevant resistance mutations, highlighting its potential to overcome treatment failure observed with first-generation Smo inhibitors.[8]

Off-Target Profile

To assess its selectivity, TAK-441 was screened against a broad panel of enzymes and transporters. The results indicate a high degree of specificity for the Hedgehog pathway.

Table 4: Off-Target Activity of TAK-441

| Target | Assay Condition | % Inhibition | Reference |

| Human Phosphodiesterase Type 4 (PDE4) | 10 µM TAK-441 | 67% | [2][10] |

| Human Dopamine Transporter (DAT) | 10 µM TAK-441 | 75% | [2][10] |

| Of a panel of 126 enzymes and transporters, PDE4 and DAT were the only ones inhibited by >50% at a concentration of 10 µmol/L.[2][7] |

Experimental Methodologies

The characterization of TAK-441's cellular targets relied on several key experimental protocols. Detailed summaries of these methodologies are provided below.

GLI-Luciferase Reporter Gene Assay

-

Principle: This assay quantifies the transcriptional activity of the Gli proteins. A cell line (e.g., NIH/3T3) is engineered to stably express a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the Hh pathway by TAK-441 leads to a decrease in Gli activity and a corresponding reduction in luciferase expression, which is measured as a decrease in luminescence.[10]

-

Methodology:

-

Cell Culture: NIH/3T3/Gli-luc cells are seeded into 96-well plates and cultured overnight.

-

Compound Treatment: Cells are treated with a serial dilution of TAK-441 (or vehicle control) and a Smo agonist (e.g., SAG) to activate the pathway.

-

Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow for changes in gene expression.[9]

-

Lysis and Luminescence Reading: A luciferase assay reagent (containing luciferin substrate) is added to lyse the cells and initiate the luminescent reaction.

-

Data Analysis: The luminescence signal is read using a luminometer. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of TAK-441 and fitting the data to a four-parameter logistic curve.

-

Experimental Workflow: GLI-Luciferase Reporter Assay

Gli1 mRNA Expression Analysis (Quantitative PCR)

-

Principle: This method directly measures the levels of Gli1 mRNA, a primary transcriptional target of the Hh pathway. A reduction in Gli1 mRNA in response to TAK-441 treatment provides direct evidence of target engagement and pathway inhibition.

-

Methodology:

-

Sample Collection: Cells (in vitro) or tissues (tumor/skin biopsies from in vivo studies) are collected after treatment with TAK-441.[1][11]

-

RNA Extraction: Total RNA is isolated from the samples using a suitable commercial kit (e.g., TRIzol or column-based methods).

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for Gli1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

-

Data Analysis: The amplification of Gli1 is monitored in real-time. The relative expression of Gli1 is calculated using the ΔΔCt method, normalized to the housekeeping gene, and compared to vehicle-treated controls.

-

Smoothened Receptor Binding Assays

-

Principle: These assays are designed to demonstrate the direct interaction between TAK-441 and the Smo receptor and to determine its binding affinity.

-

Methodology (example: [³H]-TAK-441 Membrane Binding Assay): [8]

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human Smo receptor (e.g., HEK293-Smo).

-

Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled [³H]-TAK-441. For competition assays, increasing concentrations of a non-labeled competitor (e.g., unlabeled TAK-441, Vismodegib, or cyclopamine) are included.

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. For competition assays, IC₅₀ values are determined by plotting the percentage of specific binding against the log concentration of the competitor.

-

Conclusion

TAK-441 is a highly potent and selective antagonist of the Smoothened receptor, the central transducer of the Hedgehog signaling pathway. Its primary cellular action is the direct inhibition of Smo, leading to the suppression of downstream Gli-mediated transcription and the inhibition of Hh-dependent tumor growth.[1][3] Quantitative data from a suite of in vitro and in vivo assays confirm its nanomolar potency.[9][10] Notably, TAK-441 retains its inhibitory activity against the clinically relevant D473H Smo mutation, which confers resistance to first-generation inhibitors.[8] With a highly specific target profile, TAK-441 represents a well-characterized agent for the therapeutic modulation of the Hedgehog pathway.[2]

References

- 1. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Tak-441 | C28H31F3N4O6 | CID 44187367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tak-441 | 1186231-83-3 | Benchchem [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. | BioWorld [bioworld.com]

- 11. Phase I dose-escalation trial of the oral investigational Hedgehog signaling pathway inhibitor TAK-441 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating TAK-441 in Prostate Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational Smoothened (Smo) antagonist, TAK-441, and its application in prostate cancer models. TAK-441 targets the Hedgehog (Hh) signaling pathway, a critical mediator in the development and progression of various cancers, including castration-resistant prostate cancer (CRPC). This document outlines the mechanism of action of TAK-441, summarizes key preclinical findings, provides detailed experimental protocols for its investigation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to TAK-441 and its Mechanism of Action

TAK-441 is an orally bioavailable small molecule that potently and selectively inhibits Smoothened (Smo), a G-protein coupled receptor that is a key component of the Hedgehog signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates PTCH's inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

In the context of prostate cancer, particularly in the progression to a castration-resistant state, the Hedgehog pathway is often reactivated.[2] Notably, the mechanism of action of TAK-441 in prostate cancer models appears to be primarily through the disruption of paracrine signaling between the cancer cells and the surrounding tumor stroma.[1] Androgen-deprived prostate cancer cells can increase their expression of Shh, which then acts on the stromal cells, promoting a tumor-supportive microenvironment. TAK-441, by inhibiting Smo in the stromal cells, can disrupt this communication and delay the progression to CRPC.

Quantitative Data Summary

Table 1: Preclinical Efficacy of TAK-441 in Prostate Cancer Models

| Model System | Cell Line | Key Findings | Reference |

| In Vivo Xenograft | LNCaP | Delayed progression to castration-resistant prostate cancer. | [1] |

| In Vivo Xenograft | LNCaP | Significant suppression of Hh target genes (Gli1, Gli2, Ptch1) in the tumor stroma. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of TAK-441 in prostate cancer models. These protocols are based on established techniques and can be adapted for specific research questions.

In Vitro Cell Viability Assay

This protocol is designed to assess the direct cytotoxic effect of TAK-441 on prostate cancer cell lines.